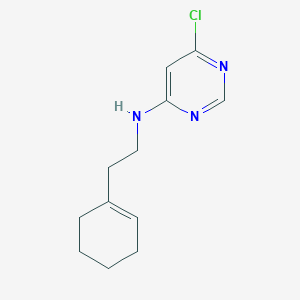
6-chloro-N-(2-(cyclohex-1-en-1-yl)ethyl)pyrimidin-4-amine
Overview
Description
6-chloro-N-(2-(cyclohex-1-en-1-yl)ethyl)pyrimidin-4-amine is a useful research compound. Its molecular formula is C12H16ClN3 and its molecular weight is 237.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molluscicidal Properties of Thiazolo[5,4-d]pyrimidines
A study by El-bayouki and Basyouni (1988) discusses the synthesis of thiazolo[5,4-d]pyrimidines with significant molluscicidal properties, which could indicate potential applications of similar pyrimidin-4-amine derivatives in controlling snail populations that act as vectors for diseases like schistosomiasis El-bayouki & Basyouni, 1988.
Anti-Tubercular Evaluation and Molecular Docking
Vavaiya et al. (2022) developed ethyl-1-(6-(4-substitutedacetylatedpiperazin-1-yl)pyrimidin-4-yl)-5-amino-1H-pyrazole-4-carboxylate derivatives and evaluated them for anti-tubercular activity. The study provides insights into the synthetic routes and potential biological activities of pyrimidin-4-amine derivatives Vavaiya et al., 2022.
Degradation of Chlorimuron-Ethyl by Aspergillus Niger
Research by Sharma, Banerjee, and Choudhury (2012) highlights the degradation of chlorimuron-ethyl, a chemical structurally related to pyrimidines, by Aspergillus niger. This study suggests the environmental breakdown and potential bioremediation applications of pyrimidin-4-amine derivatives Sharma et al., 2012.
Synthesis and Antibacterial Evaluation of Pyrimido[4′,5′:5,6][1,4]Thiazino[2,3-b]Quinoxaline Derivatives
A study by Afrough et al. (2019) explores the synthesis and antibacterial evaluation of novel pyrimido[4′,5′:5,6][1,4]thiazino[2,3-b]quinoxaline derivatives, demonstrating the potential antimicrobial applications of complex pyrimidin-4-amine structures Afrough et al., 2019.
Synthesis and Characterization of Stable Betainic Pyrimidinaminides
Research by Schmidt (2002) on the synthesis and characterization of betainic pyrimidinaminides offers insights into the chemical properties and stability of pyrimidine derivatives, which could be relevant for the design of new compounds with similar backbones Schmidt, 2002.
Properties
IUPAC Name |
6-chloro-N-[2-(cyclohexen-1-yl)ethyl]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3/c13-11-8-12(16-9-15-11)14-7-6-10-4-2-1-3-5-10/h4,8-9H,1-3,5-7H2,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVEBBFRHVOKCQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC2=CC(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


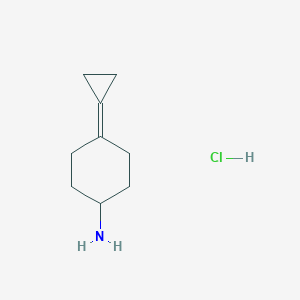
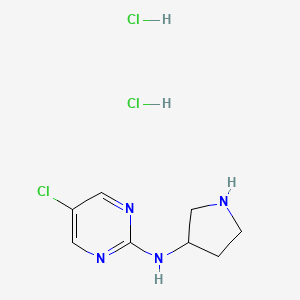
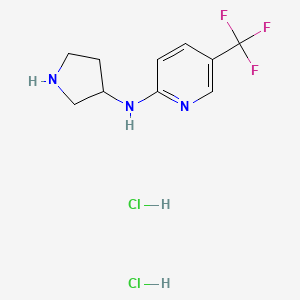
![1H-Pyrido[2,3-b][1,4]thiazin-2-one hydrochloride](/img/structure/B1474160.png)
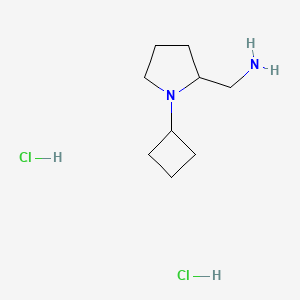
![Tert-butyl 8-(hydroxymethyl)-3-azabicyclo[3.2.1]octane-1-carboxylate](/img/structure/B1474164.png)

![(1R,2R)-2-[(2-chlorophenyl)amino]cyclopentan-1-ol](/img/structure/B1474167.png)
![(3S,4R)-4-{[(5-methylfuran-2-yl)methyl]amino}oxolan-3-ol](/img/structure/B1474169.png)
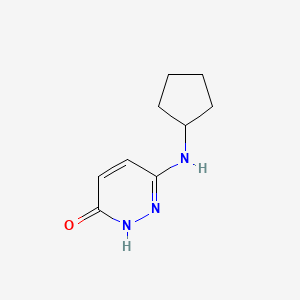

![3-Cyclopropylidene-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1474174.png)

![N-(pyrrolidin-3-yl)benzo[d]thiazol-2-amine dihydrochloride](/img/structure/B1474176.png)
